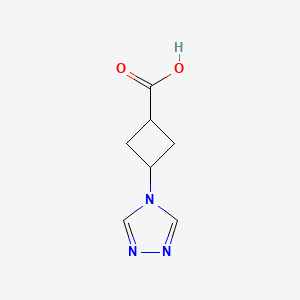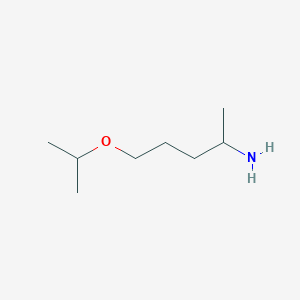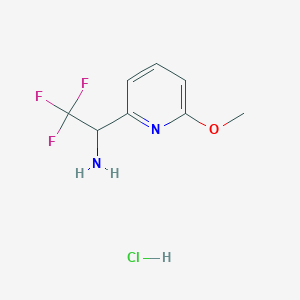![molecular formula C14H16O B13530092 2',3'-Dihydro-4'h-spiro[cyclopentane-1,1'-naphthalen]-4'-one CAS No. 4889-95-6](/img/structure/B13530092.png)
2',3'-Dihydro-4'h-spiro[cyclopentane-1,1'-naphthalen]-4'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Dihydro-4’h-spiro[cyclopentane-1,1’-naphthalen]-4’-one is a spirocyclic compound characterized by a unique structural motif where a cyclopentane ring is fused to a naphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dihydro-4’h-spiro[cyclopentane-1,1’-naphthalen]-4’-one can be achieved through a chemo- and diastereo-selective (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides. This reaction is typically promoted by sodium hydroxide as the sole catalyst, which is both simple and inexpensive . The reaction conditions involve the use of activated cyclopropanes and enamides, leading to the formation of the spirocyclic structure in high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2’,3’-Dihydro-4’h-spiro[cyclopentane-1,1’-naphthalen]-4’-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens (chlorine, bromine) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
2’,3’-Dihydro-4’h-spiro[cyclopentane-1,1’-naphthalen]-4’-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and sensors.
Mecanismo De Acción
The mechanism of action of 2’,3’-Dihydro-4’h-spiro[cyclopentane-1,1’-naphthalen]-4’-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[oxindole-3,4’-pyrano[2,3-c]pyrazole]: This compound has a similar spirocyclic structure but with different ring systems.
Spiro[cyclopentane-1,3’-indoline]: Another spirocyclic compound with a cyclopentane and indoline ring system.
Uniqueness
2’,3’-Dihydro-4’h-spiro[cyclopentane-1,1’-naphthalen]-4’-one is unique due to its specific combination of cyclopentane and naphthalene rings, which imparts distinct chemical and biological properties. Its structural rigidity and three-dimensional shape make it a valuable scaffold for drug design and material science .
Propiedades
Número CAS |
4889-95-6 |
|---|---|
Fórmula molecular |
C14H16O |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
spiro[2,3-dihydronaphthalene-4,1'-cyclopentane]-1-one |
InChI |
InChI=1S/C14H16O/c15-13-7-10-14(8-3-4-9-14)12-6-2-1-5-11(12)13/h1-2,5-6H,3-4,7-10H2 |
Clave InChI |
LDILODOEHXAQRC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CCC(=O)C3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(2-Methylpropanamido)benzamido]benzoic acid](/img/structure/B13530037.png)
![7,7-Difluorospiro[3.5]nonan-2-amine](/img/structure/B13530042.png)
![3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine](/img/structure/B13530044.png)


![2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B13530050.png)


![1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylicacid](/img/structure/B13530061.png)



